molecular formula C9H8BrFO2 B1272180 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone CAS No. 343-04-4

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone

Cat. No. B1272180
CAS RN: 343-04-4
M. Wt: 247.06 g/mol
InChI Key: BHVKAQAGKAZQDP-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone is a brominated and fluorinated ketone with a methoxy group on the aromatic ring. While the specific compound is not directly studied in the provided papers, related brominated aromatic ketones have been synthesized and analyzed, providing insights into the potential characteristics of 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone.

Synthesis Analysis

The synthesis of related brominated aromatic ketones typically involves halogenation reactions, as seen in the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent . Halogen-exchange reactions have also been employed for the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, indicating that such methods could be applicable for synthesizing the compound . The synthesis procedures often aim for high yields and purity, as demonstrated in the improvement of synthetic technology for related compounds .

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using X-ray crystallography, as shown in the studies of various brominated compounds . These structures often exhibit specific space groups and cell data, which are crucial for understanding the crystal packing and molecular interactions within the solid state.

Chemical Reactions Analysis

Brominated aromatic ketones can participate in various chemical reactions, including esterification, which has been proven effective for protecting groups . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic ring, which can affect the electron density and thus the reactivity of the carbonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be inferred from related compounds. For instance, the crystal structure determination provides information on the density and molecular geometry . Vibrational spectroscopy, such as FT-IR, can be used to assign vibrational frequencies and understand the molecular vibrations of the compound . Additionally, computational methods like HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies can reveal the charge distribution and electronic properties, which are important for predicting reactivity and potential applications in nonlinear optics .

Scientific Research Applications

Synthesis of Novel Compounds

  • Antimicrobial Activity : 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone has been used in synthesizing novel Schiff bases with potential antimicrobial properties. These Schiff bases, synthesized using techniques like Gewald synthesis and Vilsmeier-Haack reaction, have shown significant in vitro antimicrobial activity (Puthran et al., 2019).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives, such as pyrolysis products of new psychoactive substances (Texter et al., 2018) and for metabolic study in rats (Kanamori et al., 2002).
  • Selective Bromination : It has also been a subject in the study of selective α-monobromination of alkylaryl ketones, demonstrating its utility in regioselective bromination processes (Ying, 2011).

Synthesis of Enantiomerically Pure Compounds

  • Facile Synthesis : The compound is involved in the facile synthesis of enantiomerically pure derivatives, highlighting its importance in creating optically pure enantiomers with high purity and definite absolute configurations (Zhang et al., 2014).

Applications in Heterocyclic Chemistry

  • Benzofuran Systems : It plays a role in the synthesis of benzofuran systems, particularly in regioselective bromination and other reactions of ethanones, which are critical in heterocyclic chemistry (Kwiecień & Baumann, 1998).

Development of Anti-inflammatory Compounds

  • Anti-inflammatory Activity : The compound has been used in the synthesis of derivatives exhibiting anti-inflammatory activity, showing its potential in developing new therapeutic agents (Labanauskas et al., 2004).

Radiotracer Synthesis for Medical Imaging

  • PET Radiotracer Synthesis : The compound has facilitated the synthesis of PET radiotracers for studying cannabinoid receptors, indicating its use in advanced medical imaging techniques (Katoch-Rouse & Horti, 2003).

Safety And Hazards

The compound has several hazard statements: H315 - H319 - H335 - H412 . These indicate that it can cause skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVKAQAGKAZQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone

CAS RN

343-04-4
Record name 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
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